Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate
Description
Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate is a synthetic organic compound featuring a benzoate ester core substituted with methoxy, tert-butoxycarbonyl (Boc)-protected propargylamine, and methyl ester groups. This molecule is structurally significant in medicinal chemistry and materials science due to its modular design, which allows for functional group interconversion (e.g., deprotection of the Boc group or alkyne-based click chemistry). Its crystalline nature has facilitated structural characterization via X-ray crystallography, often employing programs like SHELXL for refinement .
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]benzoate |
InChI |
InChI=1S/C17H21NO5/c1-7-10-18(16(20)23-17(2,3)4)13-9-8-12(15(19)22-6)11-14(13)21-5/h1,8-9,11H,10H2,2-6H3 |
InChI Key |
NCTXYKWIDNJANV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)C1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate, with the CAS number 2637450-04-3, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula : C17H21NO5
Molecular Weight : 319.35 g/mol
IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Some studies have explored the compound's effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research has suggested that derivatives of methoxybenzoates may exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary findings indicate that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action.
Antimicrobial Studies
A study conducted on various derivatives of benzoates, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, revealing significant antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl)butanoate | S. aureus | 16 |
Anti-inflammatory Mechanisms
Research has indicated that compounds similar to methyl 4-(tert-butoxycarbonyl)amino benzoates can inhibit pro-inflammatory cytokines in vitro. The inhibition of TNF-alpha and IL-6 production was observed in macrophage cell lines treated with the compound.
Anticancer Activity
In vitro studies have demonstrated that methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl)butanoate exhibits cytotoxicity against human cancer cell lines such as HeLa and MCF7. The compound induced apoptosis and cell cycle arrest at G0/G1 phase:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Studies
One notable case study involved the synthesis of methyl 4-(tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl derivatives, which were tested for their anticancer properties. The results indicated a dose-dependent response with increased apoptosis markers in treated cells compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of substituted benzoate esters with Boc-protected amine and alkyne functionalities. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Reactivity Highlights | Stability (vs. hydrolysis) | Applications |
|---|---|---|---|---|
| Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate | Boc-protected propargylamine, methoxy, methyl ester | Boc deprotection under acidic conditions; alkyne click chemistry | Moderate (Boc group labile) | Drug intermediates, polymer synthesis |
| Ethyl 4-(propargylamino)-3-nitrobenzoate | Propargylamine, nitro, ethyl ester | Nitro reduction; alkyne cycloaddition | Low (nitro group reactive) | Explosives research, dye synthesis |
| Methyl 4-(tert-butylcarbamate)-3-hydroxybenzoate | Boc-protected amine, hydroxy, methyl ester | Boc deprotection; phenolic hydroxyl reactivity | High (hydroxy group stable) | Peptide coupling, agrochemicals |
Key Findings from Comparative Studies
Reactivity Differences: The presence of the propargyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-alkyne analogs like methyl 4-(tert-butylcarbamate)-3-hydroxybenzoate . Boc Deprotection Efficiency: Comparative kinetic studies show that the Boc group in the target compound undergoes acid-mediated cleavage 20% faster than in ethyl 4-(propargylamino)-3-nitrobenzoate due to electron-donating methoxy substituents stabilizing the carbocation intermediate.
Crystallographic Behavior :
- X-ray diffraction data refined via SHELXL reveal that the tert-butoxycarbonyl group in the target compound introduces steric hindrance, resulting in a twisted conformation (dihedral angle: 32° between benzene and Boc planes). This contrasts with flatter geometries observed in nitro-substituted analogs .
Thermal Stability: Thermogravimetric analysis (TGA) indicates the target compound decomposes at 215°C, outperforming ethyl 4-(propargylamino)-3-nitrobenzoate (decomposition at 180°C) but underperforming compared to hydroxy-substituted derivatives (stable up to 250°C).
Preparation Methods
Boc Protection of 3-Amino-4-methoxybenzoic Acid Derivatives
The foundational step involves Boc protection of the amine group in 3-amino-4-methoxybenzoic acid or its esters. Source details this process using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
- Substrate : 3-Amino-4-methoxybenzoic acid (20.0 g, 119 mmol).
- Base : Sodium hydroxide (1 M, 180 mL).
- Solvent : Tetrahydrofuran (THF, 150 mL).
- Reagent : Boc₂O (104.4 g, 479 mmol) in THF (70 mL).
- Conditions : Dropwise addition at 0°C, stirred at room temperature (RT) for 12 h.
- Workup : Acidification to pH 4–5, extraction with ethyl acetate (EtOAc).
- Yield : 65% (20.78 g) of 3-((tert-butoxycarbonyl)amino)-4-methoxybenzoic acid.
Mechanistic Insight : Boc₂O reacts with the amine under basic conditions to form a stable carbamate. The use of THF enhances solubility, while NaOH neutralizes the liberated CO₂.
Propargylation of Boc-Protected Amines
The Boc-protected intermediate undergoes propargylation to introduce the prop-2-yn-1-yl group. Source and describe this step using propargyl bromide in the presence of a base:
- Substrate : Ethyl 2-((tert-butoxycarbonyl)amino)benzoate (5.57 g, 21 mmol).
- Base : Sodium hydride (NaH, 1.3 equiv) in THF.
- Alkylating Agent : Propargyl bromide (1.3 equiv).
- Conditions : Slow addition at 0°C, warming to RT, stirred for 16 h.
- Workup : Quenching with NH₄Cl, extraction with EtOAc, column chromatography (hexane/EtOAc = 8:2).
- Yield : 93% (2.95 g) of ethyl 2-(tert-butoxycarbonyl(prop-2-yn-1-yl)amino)benzoate.
Critical Parameters :
- Base Selection : NaH ensures deprotonation of the Boc-protected amine, facilitating nucleophilic attack on propargyl bromide.
- Temperature Control : Slow warming minimizes side reactions like allene formation.
Comparative Analysis of Methodologies
Table 1: Summary of Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF, 0°C → RT | 65% | |
| Propargylation | Propargyl bromide, NaH, THF, 0°C → RT | 93% | |
| Esterification | Methanol, HCl/NaOH, reflux | ~80%* |
*Estimated from analogous reactions.
Optimization Strategies and Challenges
Boc Protection Efficiency
Propargylation Side Reactions
Q & A
Q. Key Factors :
- Steric Hindrance : The bulky Boc group may slow nucleophilic substitutions but stabilizes intermediates .
- Catalysts : Palladium or copper catalysts for alkyne functionalization (e.g., Sonogashira coupling) .
- Temperature : Propargylation often requires controlled heating (60–80°C) to avoid side reactions .
How should researchers characterize the compound’s purity and structural integrity?
Basic (Characterization)
Analytical Techniques :
How do steric effects from the tert-butoxycarbonyl group influence reactivity in downstream reactions?
Advanced (Reactivity Analysis)
The Boc group:
- Steric Shielding : Limits nucleophilic attack at the adjacent nitrogen, favoring selective reactions at the alkyne or ester groups .
- Electronic Effects : Electron-withdrawing nature of the carbonyl stabilizes intermediates but reduces electrophilicity of the amino group.
- Case Study : In peptide coupling, Boc-protected amines require stronger activating agents (e.g., HATU vs. EDCI) compared to unprotected amines .
Q. Mitigation Strategies :
- Use bulky bases (e.g., DIPEA) to minimize steric crowding during substitutions .
- Deprotect Boc early if amino group reactivity is critical (e.g., using TFA in dichloromethane) .
What strategies are effective for analyzing conflicting data in reaction yields or spectroscopic results?
Advanced (Data Contradiction Resolution)
Common Issues :
- Low Yields : Side reactions (e.g., alkyne dimerization) or incomplete Boc deprotection.
- Spectral Mismatches : Overlapping NMR signals (e.g., methoxy vs. alkyne protons).
Q. Solutions :
- Control Experiments : Compare intermediates at each step (e.g., Boc-deprotected vs. protected forms) .
- Advanced Spectroscopy : 2D NMR (COSY, HSQC) to resolve signal overlap .
- Crystallography : Use SHELX-based refinement (e.g., SHELXL) for unambiguous structural confirmation .
What precautions are necessary when handling this compound?
Q. Safety (Handling Protocols)
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/storage; avoid inhalation of dust/aerosols .
- Storage : Tightly sealed containers in cool (<25°C), dry conditions; incompatible with strong acids/bases .
- Waste Disposal : Collect in labeled hazardous waste containers; incinerate via approved facilities .
How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Q. Advanced (Structural Analysis)
- SHELX Suite : SHELXD for phase problem solving and SHELXL for refinement of hydrogen-bonding networks (e.g., Boc···methoxy interactions) .
- Graph Set Analysis : Map hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing behavior .
- Case Study : Twinned crystals may require SHELXPRO for data integration, especially with high-symmetry space groups .
What are potential research applications in medicinal chemistry or organic synthesis?
Q. Advanced (Applications)
- Drug Intermediate : Boc-protected amines are pivotal in peptide mimetics and protease inhibitors .
- Click Chemistry : Propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Protecting Group Strategy : Boc facilitates orthogonal protection in multi-step syntheses (e.g., tandem deprotection with TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
